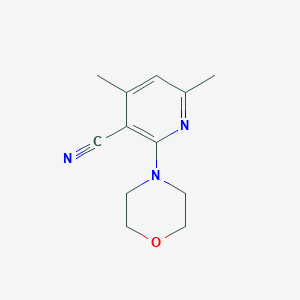

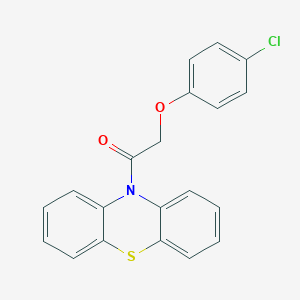

![molecular formula C16H11FN2O2S B483931 3'-(4-Fluorophenyl)-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione CAS No. 79962-58-6](/img/structure/B483931.png)

3'-(4-Fluorophenyl)-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . The indole scaffold has been found in many important synthetic drug molecules . Thiazolidine is another important heterocyclic compound that is often found in bioactive compounds .

Molecular Structure Analysis

Indole is known as benzopyrrole which contains a benzenoid nucleus and has 10 π-electrons (two from the lone pair on nitrogen and double bonds provide eight electrons) which makes them aromatic in nature . The specific molecular structure of “3’-(4-Fluorophenyl)-1,2-dihydrospiro[indole-3,2’-[1,3]thiazolidine]-2,4’-dione” is not available in the literature I have access to.

Scientific Research Applications

Synthesis and Biological Potential of Thiazolidine Derivatives

Thiazolidine derivatives, such as 3'-(4-Fluorophenyl)-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione, have garnered interest due to their significant pharmacological importance. The nucleus of 1,3-thiazolidin-4-one and its functionalized analogs, including glitazones and rhodanines, have been found in commercial pharmaceuticals. These compounds exhibit promising future applications in medicinal chemistry with potential activities against various diseases. The synthesis of these compounds started in the mid-19th century, and since then, various synthetic methodologies have been developed, including green chemistry approaches to obtain these nuclei. Studies have demonstrated the biological potential of these compounds in addressing different health conditions, making them a significant focus for future research in medicinal chemistry (Santos, Jones Junior, & Silva, 2018).

Role in Drug Discovery and Pharmacophores Development

Thiazolidinediones, including structures related to the specified compound, have been identified as primary molecular targets for classes of antihyperglycemic agents in the treatment of Type 2 diabetes. This discovery has provided an opportunity to develop novel pharmacophores targeting the peroxisome proliferator-activated receptor-gamma (PPARγ). The medicinal chemistry strategies to identify new PPARγ agonists and evaluate complementary approaches targeting other PPAR subtypes indicate the potential of thiazolidine derivatives in treating metabolic disorders characterized by an excess cardiovascular risk (Rami & Smith, 2000).

Potential as PTP 1B Inhibitors

2,4-thiazolidinedione (TZD) scaffold is explored for the discovery of novel molecules targeting specific diseases. Among these, PTP 1B acts as a negative regulator of insulin signaling, and its inhibition could abolish insulin resistance associated with Type 2 Diabetes Mellitus (T2DM). The review highlights the journey of TZDs as PTP 1B inhibitors from 2012 to 2018, focusing on amendments in the structural framework of the TZD scaffold to optimize/design potential PTP 1B inhibitors. This showcases the significant role of thiazolidine derivatives in managing deadly ailments through a target-specific approach (Verma, Yadav, & Thareja, 2019).

Bioactivity and Therapeutic Applications

Thiazolidin-4-ones have been recognized as important heterocyclic moieties with a wide range of biological activities. Recent studies focus on their antioxidant, anticancer, anti-inflammatory, analgesic, anticonvulsant, antidiabetic, antiparasitic, antimicrobial, antitubercular, and antiviral properties. The influence of different substituents on their biological activity underlines the potential of thiazolidin-4-one derivatives as efficient drug agents, aiding in the rational design of new small molecules for therapeutic applications (Mech, Kurowska, & Trotsko, 2021).

properties

IUPAC Name |

3-(4-fluorophenyl)spiro[1,3-thiazolidine-2,3'-1H-indole]-2',4-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11FN2O2S/c17-10-5-7-11(8-6-10)19-14(20)9-22-16(19)12-3-1-2-4-13(12)18-15(16)21/h1-8H,9H2,(H,18,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDCAABKMMODBCJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)N(C2(S1)C3=CC=CC=C3NC2=O)C4=CC=C(C=C4)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11FN2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201160241 |

Source

|

| Record name | 3′-(4-Fluorophenyl)spiro[3H-indole-3,2′-thiazolidine]-2,4′(1H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201160241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3'-(4-Fluorophenyl)-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione | |

CAS RN |

79962-58-6 |

Source

|

| Record name | 3′-(4-Fluorophenyl)spiro[3H-indole-3,2′-thiazolidine]-2,4′(1H)-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=79962-58-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3′-(4-Fluorophenyl)spiro[3H-indole-3,2′-thiazolidine]-2,4′(1H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201160241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(4-chlorobenzylidene)amino]-5-(4-pyridinyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B483861.png)

![6-(4-Bromo-phenyl)-3-pyridin-4-yl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B483928.png)

![1-Ethyl-3-[(1-oxo-2-phenylethyl)amino]thiourea](/img/structure/B483935.png)

![3,7,7-trimethyl-1,4-diphenyl-1,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B483952.png)

![1-(Allylthio)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B483965.png)

![6-anilino-7-(1H-benzimidazol-2-yl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B483985.png)

![11-(4-Phenylpiperazin-1-yl)-7,8,9,10-tetrahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile](/img/structure/B484024.png)

![5-(4-pyridinyl)-4-[(2-thienylmethylene)amino]-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B484037.png)

![4-phenyl-3,4,5,6-tetrahydrobenzo[h]quinazoline-2(1H)-thione](/img/structure/B484051.png)